molecular formula C27H38N6O2 B11969988 N'~1~,N'~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide

N'~1~,N'~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide

Cat. No.: B11969988
M. Wt: 478.6 g/mol
InChI Key: KRFPFDWVGXSQDL-IABPKXMJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide is a complex organic compound with the molecular formula C28H40N6O2 This compound is known for its unique structure, which includes two dimethylamino groups attached to phenyl rings, connected by a nonanedihydrazide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and nonanedihydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the Schiff base linkage. The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and pressure. The purification process may involve additional steps such as column chromatography to ensure the removal of impurities and obtain a product that meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino groups can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. Additionally, the compound’s hydrazide linkage allows it to form stable complexes with metal ions, which can modulate enzymatic activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N’~1~,N’~6~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}hexanedihydrazide
  • N’~1~,N’~8~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}octanedihydrazide
  • N’~1~,N’~10~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}decanedihydrazide

Uniqueness

N’~1~,N’~9~-bis{(E)-[4-(dimethylamino)phenyl]methylidene}nonanedihydrazide is unique due to its specific nonanedihydrazide chain length, which imparts distinct physical and chemical properties compared to its analogs.

Properties

Molecular Formula

C27H38N6O2

Molecular Weight

478.6 g/mol

IUPAC Name

N,N'-bis[(E)-[4-(dimethylamino)phenyl]methylideneamino]nonanediamide

InChI

InChI=1S/C27H38N6O2/c1-32(2)24-16-12-22(13-17-24)20-28-30-26(34)10-8-6-5-7-9-11-27(35)31-29-21-23-14-18-25(19-15-23)33(3)4/h12-21H,5-11H2,1-4H3,(H,30,34)(H,31,35)/b28-20+,29-21+

InChI Key

KRFPFDWVGXSQDL-IABPKXMJSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)/C=N/NC(=O)CCCCCCCC(=O)N/N=C/C2=CC=C(C=C2)N(C)C)C

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CCCCCCCC(=O)NN=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.